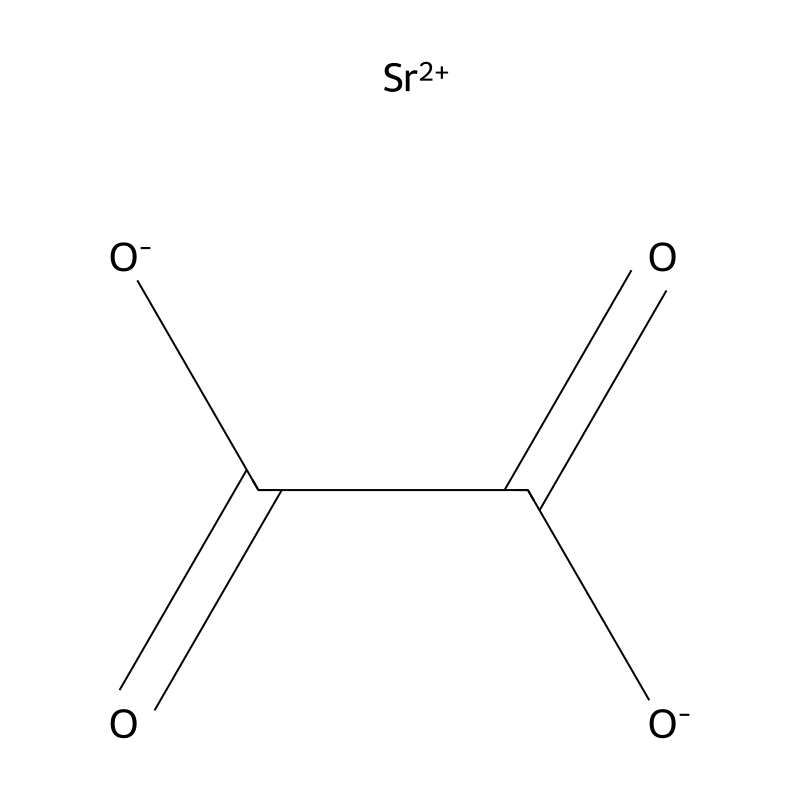Strontium oxalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Material Science and Solid-State Chemistry
Thermal Decomposition Studies
Strontium oxalate undergoes thermal decomposition upon heating, releasing carbon dioxide and converting to strontium carbonate (SrCO3). Researchers study this process using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to understand the decomposition kinetics and mechanisms [A study on the thermal analysis of strontium oxalate: [PDF] The thermal analysis of the strontium oxalate - ResearchGate]. This knowledge helps design materials with controlled thermal stability for various applications.
Phase Transitions
Strontium oxalate exhibits interesting phase transition behavior under pressure. Studies investigate the structural changes it undergoes at high pressures using techniques like Raman spectroscopy and density functional theory (DFT) calculations. This research helps understand the material's behavior under extreme conditions and its potential for novel applications [Strontium Oxalate Research Articles: ].
Pyrotechnics
- Red Flare Formulations: Strontium oxalate shows potential as an additive in red flare pyrotechnic compositions. Research explores its use alongside other components like strontium nitrate and magnesium to achieve desired burning rates, high specific luminous intensity, and characteristic red color emission in flares [The Performance of Red Flare Pyrotechnic Compositions Modified with Gas Generating Additives: [link to research paper on strontium oxalate in pyrotechnics ON discovery.researcher.life]].
Strontium oxalate can occur naturally in some plants and minerals but is primarily synthesized in laboratories []. It holds significance in scientific research due to its role in:
- Precipitation reactions: Strontium oxalate is insoluble in water, making it a valuable tool for precipitating strontium ions from solution for analysis [].
- Biomineralization studies: Understanding the formation of strontium-containing biominerals in bone and teeth can be aided by research on strontium oxalate [].
Molecular Structure Analysis
Strontium oxalate adopts a simple ionic crystal structure. The strontium cation (Sr²⁺) interacts electrostatically with two oxalate anions (C₂O₄²⁻) to form a stable lattice []. This structure explains its insolubility in water, as the strong ionic bonds are not easily disrupted by polar water molecules.
Chemical Reactions Analysis
Synthesis:
Strontium oxalate is commonly synthesized by reacting a soluble strontium salt, like strontium chloride (SrCl₂), with a soluble oxalate salt, like sodium oxalate (Na₂C₂O₄), according to the following balanced equation []:
SrCl₂ (aq) + Na₂C₂O₄ (aq) → SrC₂O₄ (s) + 2NaCl (aq)
(s) indicates solid, (aq) indicates aqueous solution
Decomposition:
Strontium oxalate decomposes upon heating above 200°C, releasing carbon dioxide (CO₂) and carbon monoxide (CO) [].
SrC₂O₄ (s) → SrO (s) + CO₂ (g) + CO (g)
Other Reactions:
Strontium oxalate can react with strong acids like sulfuric acid (H₂SO₄) to form soluble strontium sulfate (SrSO₄) and oxalic acid (H₂C₂O₄) [].
SrC₂O₄ (s) + H₂SO₄ (aq) → SrSO₄ (aq) + H₂C₂O₄ (aq)
Physical And Chemical Properties Analysis
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








